molecular formula C15H19N3S B12604470 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine CAS No. 914675-08-4

1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine

Cat. No.: B12604470
CAS No.: 914675-08-4
M. Wt: 273.4 g/mol
InChI Key: JVJHDCZVCHNQAI-UHFFFAOYSA-N
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Description

1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine is a complex organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a pyrazole ring containing a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential as a pharmacophore in medicinal chemistry .

Properties

CAS No.

914675-08-4

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

1-[4-(3-methylsulfanyl-1H-pyrazol-5-yl)phenyl]piperidine

InChI

InChI=1S/C15H19N3S/c1-19-15-11-14(16-17-15)12-5-7-13(8-6-12)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3,(H,16,17)

InChI Key

JVJHDCZVCHNQAI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=C1)C2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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